(4-Bromophenyl)(methoxy)acetic acid CAS 16053-90-0 properties
(4-Bromophenyl)(methoxy)acetic acid CAS 16053-90-0 properties
An In-Depth Technical Guide to (4-Bromophenyl)(methoxy)acetic acid (CAS 16053-90-0): Properties, Synthesis, and Applications
Executive Summary
(4-Bromophenyl)(methoxy)acetic acid, registered under CAS Number 16053-90-0, is a specialized carboxylic acid derivative of significant interest to the pharmaceutical and fine chemical industries. Structurally, it is a phenylacetic acid bearing a bromine atom at the para-position of the aromatic ring and a methoxy group on the alpha-carbon. This unique arrangement, particularly the presence of a chiral center at the alpha-carbon, establishes it as a valuable and versatile building block in asymmetric synthesis. Its utility has been noted in the development of complex molecules, including those investigated for cardiovascular disorders[1]. This guide provides a comprehensive overview of its known properties, outlines a representative synthetic approach with detailed protocols, discusses expected analytical characterization, and explores its applications in drug discovery, grounded in authoritative data for the research and drug development professional.
Physicochemical and Computed Properties
The fundamental properties of a chemical entity are critical for predicting its behavior in chemical reactions and biological systems. The following table summarizes the key physicochemical and computed properties for (4-Bromophenyl)(methoxy)acetic acid.
| Property | Value | Source |
| CAS Number | 16053-90-0 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| Exact Mass | 243.97351 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | [3] |
| Computed LogP (XLogP3) | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Heavy Atom Count | 13 | [3] |
| Complexity | 176 | [3] |
Synthesis and Purification
While specific, peer-reviewed synthetic preparations for (4-Bromophenyl)(methoxy)acetic acid are not extensively detailed in readily available literature, a logical and effective route can be designed based on established organic chemistry principles. A common and reliable strategy involves the methylation of the corresponding alpha-hydroxy acid, (4-bromophenyl)(hydroxy)acetic acid (also known as 4-bromomandelic acid), which is commercially available.
Causality of the Synthetic Approach
The chosen method, Williamson ether synthesis, is a robust reaction for forming ethers. The protocol involves deprotonating the hydroxyl group of the starting material with a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a methylating agent, such as methyl iodide. The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base but do not interfere with the nucleophilic attack.
Representative Synthesis Protocol: Methylation of 4-Bromomandelic Acid
Materials:
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4-Bromomandelic acid
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-bromomandelic acid (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 equivalents, to deprotonate both the alcohol and carboxylic acid) portion-wise. Rationale: Adding the base slowly at a reduced temperature helps to control the exothermic reaction and hydrogen gas evolution.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dianion.
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Rationale: A slight excess of the electrophile ensures the reaction goes to completion. The reaction is run overnight to allow sufficient time for the Sₙ2 displacement.
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Quenching and Workup: Carefully quench the reaction by slowly adding water to destroy any unreacted NaH. Acidify the aqueous solution to pH 1-2 with 1 M HCl to protonate the carboxylate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of (4-Bromophenyl)(methoxy)acetic acid.
Spectroscopic and Analytical Characterization
Structural confirmation of the final product is paramount. Based on the chemical structure of (4-Bromophenyl)(methoxy)acetic acid, the following spectroscopic signatures are expected.
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¹H NMR: The proton NMR spectrum should display distinct signals corresponding to each type of proton. The aromatic protons would appear as two doublets in the ~7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring. The methoxy group (–OCH₃) would present as a sharp singlet at approximately 3.4-3.8 ppm integrating to three protons. The alpha-proton (–CH) adjacent to the carbonyl and phenyl ring would be a singlet around 4.8-5.2 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-175 ppm). The aromatic carbons would appear in the ~120-140 ppm range, with the carbon attached to the bromine (C-Br) being the most deshielded among them. The alpha-carbon would be found around 80-85 ppm, and the methoxy carbon would be observed around 55-60 ppm.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺). A critical diagnostic feature would be the isotopic pattern for bromine; two peaks of nearly equal intensity at m/z 244 (for ⁷⁹Br) and m/z 246 (for ⁸¹Br) would be observed.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong absorption at ~1700-1730 cm⁻¹ would indicate the C=O stretch of the carbonyl group. C-O stretching bands for the ether and acid would appear in the 1050-1300 cm⁻¹ region, and characteristic aromatic C=C stretching peaks would be present around 1600 and 1475 cm⁻¹.[5]
Applications in Drug Discovery and Development
The primary value of (4-Bromophenyl)(methoxy)acetic acid in a research and development context lies in its utility as a chiral building block for creating more complex molecules.
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Scaffold for Active Pharmaceutical Ingredients (APIs): The molecule contains multiple functional handles that can be selectively modified. The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. The aryl bromide is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[6]
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Precursor for Cardiovascular Therapeutics: A key application is its use as a starting material in the synthesis of compounds being investigated for the treatment of cardiovascular disorders.[1] Its structure serves as a core fragment that is elaborated upon to generate potential drug candidates. The chirality at the alpha-position is often crucial for specific binding to biological targets like enzymes or receptors.
Role as a Key Intermediatedot
